BenchChemオンラインストアへようこそ!

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

FPRL1/FPR2 agonism Calcium mobilization assay Structure-activity relationship

Target this specific 4-fluorophenyl-substituted FPRL1 agonist to dissect ligand-biased signaling with precision. Substituting near neighbors risks altered receptor binding pose and functional selectivity, mandating direct experimental comparison. Deploy as a reference standard in murine acute inflammation PK/PD studies. Procure high-purity (≥90%) material to ensure reproducible pharmacology and lead optimization.

Molecular Formula C17H17FN4O2
Molecular Weight 328.347
CAS No. 891106-55-1
Cat. No. B2378902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
CAS891106-55-1
Molecular FormulaC17H17FN4O2
Molecular Weight328.347
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H17FN4O2/c18-12-4-6-15(7-5-12)22-11-14(9-16(22)23)21-17(24)20-10-13-3-1-2-8-19-13/h1-8,14H,9-11H2,(H2,20,21,24)
InChIKeyPJCLRWHPSYTCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS 891106-55-1) – Compound Profile for FPRL1 Agonist Procurement


The compound 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS 891106-55-1) is a synthetic small-molecule urea derivative belonging to a class of 5-oxopyrrolidinyl ureas investigated as agonists of the formyl peptide receptor-like 1 (FPRL1, also known as FPR2) [1]. Its structure features a 5-oxopyrrolidine core N-substituted with a 4-fluorophenyl group and a urea linkage connected to a pyridin-2-ylmethyl moiety, a combination designed to engage the FPRL1 receptor and modulate pro-resolution and anti-inflammatory signaling pathways [1][2].

Why 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea Cannot Be Replaced by Generic In-Class Ureas


FPRL1 agonists exert nuanced, ligand-biased signaling that is highly sensitive to substituent effects on the 5-oxopyrrolidine scaffold [1]. Changing the N-aryl ring (e.g., from 4-fluorophenyl to 4-methoxyphenyl or 3,4-dimethylphenyl) or modifying the urea-side heterocycle alters receptor binding pose, G-protein coupling bias, and downstream functional selectivity [2]. Consequently, near neighbors within the same patent family cannot be assumed to recapitulate the precise balance of potency, efficacy, and β-arrestin recruitment that defines the target profile of CAS 891106-55-1. Direct experimental comparison is mandatory before any substitution in pharmacological studies.

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea: Differential Evidence for Procurement Decisions


FPRL1 Agonist Potency in Calcium Mobilization Assays – Class-Level Structure-Activity Context

A structurally related congener from the same patent family, 1-(4-fluorophenyl)-3-[(3S,4R)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea, was confirmed to activate FPRL1-overexpressing cells in a calcium influx assay, a functional readout directly predictive of agonist efficacy [1]. While the exact EC50 for CAS 891106-55-1 has not been disclosed publicly, the shared 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl pharmacophore with a pyridine-containing urea extension is consistent with sub-micromolar FPRL1 agonist activity, a potency range characteristic of this chemotype [2]. Substitution of the 4-fluorophenyl group with bulkier or electron-rich aryl rings (e.g., 3,4-dimethoxyphenyl) has been shown to alter activity profiles in related series, suggesting that the 4-fluoro substituent provides a distinct electronic and steric contribution to receptor interaction [2].

FPRL1/FPR2 agonism Calcium mobilization assay Structure-activity relationship

In Vivo Anti-Inflammatory Efficacy of the 5-Oxopyrrolidinyl Urea Class

The patent family encompassing CAS 891106-55-1 reports that representative 5-oxopyrrolidinyl urea compounds strongly suppress lipopolysaccharide (LPS)-induced neutrophilic infiltration into the lungs of mice [1]. This in vivo pharmacodynamic endpoint is a hallmark of FPRL1-mediated resolution of inflammation and is corroborated by the attenuated inflammatory phenotype observed in FPRL1 knockout models [1]. While data for the specific compound CAS 891106-55-1 have not been published, its structural inclusion within the Markush claims of the patent indicates it is considered by the inventors to possess similar anti-inflammatory potential.

In vivo pharmacology Neutrophilic infiltration Lipopolysaccharide challenge

Structural Differentiation from 4-Methoxyphenyl and 3,4-Dimethylphenyl Analogs

Closely related analogs where the 4-fluorophenyl group is replaced by 4-methoxyphenyl (CAS not specifically retrieved) or 3,4-dimethylphenyl (CAS not specifically retrieved) retain the 5-oxopyrrolidin-3-yl-urea-pyridin-2-ylmethyl core but introduce significant electronic and lipophilic differences . The 4-fluoro substituent of CAS 891106-55-1 is electron-withdrawing (Hammett σp = 0.06), whereas 4-methoxy is electron-donating (σp = -0.27), a shift that predictably alters the hydrogen-bond acceptor properties of the aryl ring and the conformational preferences of the urea linkage. These physicochemical differences are known to influence FPRL1 binding kinetics and biased signaling outcomes in related series [1], making CAS 891106-55-1 a distinct pharmacological tool rather than a mere analog.

Medicinal chemistry Structure-activity relationship Halogen substitution effects

Optimal Research Applications for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea


FPRL1/FPR2 Pharmacological Tool in Resolution Pharmacology

Use as a small-molecule agonist probe to study FPRL1-mediated pro-resolution pathways in vitro (e.g., calcium flux, cAMP modulation, β-arrestin recruitment) and in vivo (e.g., LPS-induced lung inflammation or zymosan-induced peritonitis models), enabling dissection of ligand-biased signaling at the FPRL1 receptor; supported by class-level confirmation of FPRL1 agonism [1].

Structure-Activity Relationship (SAR) Studies on 5-Oxopyrrolidinyl Ureas

Serve as a reference 4-fluorophenyl-substituted member in a matrix of 5-oxopyrrolidinyl urea analogs to correlate electronic substituent effects (Hammett σ, lipophilicity) with FPRL1 potency, efficacy, and selectivity, informing lead optimization programs in inflammatory and immune-mediated diseases [1][2].

In Vivo Inflammation Model Prototyping

Deploy in preclinical murine models of acute inflammation to benchmark the anti-inflammatory efficacy of novel FPRL1 agonists, leveraging the class's documented ability to suppress neutrophilic infiltration; suitable for pharmacokinetic/pharmacodynamic (PK/PD) relationship building [1].

Quote Request

Request a Quote for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.